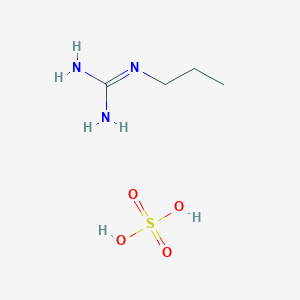
Digilanide C
Vue d'ensemble
Description
Digilanide C, also known as Lanatoside C, is a cardiac glycoside derived from the plant Digitalis lanata. It is primarily used in the treatment of congestive heart failure and cardiac arrhythmia. This compound is known for its ability to increase the force of contraction of the heart muscle, making it a valuable therapeutic agent in cardiology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Digilanide C can be synthesized through the acylation of lanatoside C in the presence of an organocatalyst. . The reaction conditions typically involve the use of an organocatalyst to achieve high regioselectivity.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the compound from Digitalis lanata. The process includes the isolation of the glycoside from the plant material, followed by purification using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: Digilanide C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and acylating agents. The reaction conditions vary depending on the desired modification, but they generally involve controlled temperatures and specific catalysts to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various acylated derivatives and oxidized forms of the compound. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
Digilanide C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying cardiac glycosides. In biology and medicine, this compound is investigated for its potential to enhance the sensitivity of hepatocellular carcinoma cells to apoptosis and to eliminate undifferentiated human embryonic stem cells . Additionally, it is used in the development of stem cell-derived therapies to ensure their safety .
Mécanisme D'action
The mechanism of action of Digilanide C involves the inhibition of the sodium-potassium ATPase enzyme, which leads to an increase in intracellular calcium levels. This increase in calcium enhances the contractility of the heart muscle, making it an effective treatment for heart failure and arrhythmia . Additionally, this compound has been shown to induce G2/M cell cycle arrest and suppress cancer cell growth by attenuating multiple signaling pathways, including MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Digilanide C include other cardiac glycosides such as digoxin, digitoxin, and ouabain. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and therapeutic applications .
Uniqueness of this compound: What sets this compound apart from other cardiac glycosides is its unique structure, which includes four monosaccharides and an aglycon named digoxigenin. This structure contributes to its distinct pharmacological profile and therapeutic potential .
Propriétés
IUPAC Name |
[6-[6-[6-[[12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYAGJDXJIDEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860209 | |
| Record name | 3-{[Hexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-12,14-dihydroxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
985.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17575-22-3 | |
| Record name | lanatoside C | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | lanatoside C | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride;hydrate](/img/structure/B7804160.png)













